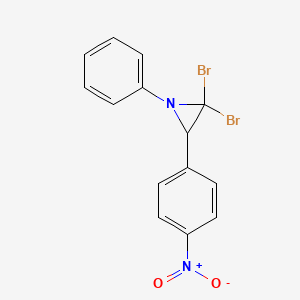
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine is a complex organic compound characterized by the presence of bromine, nitro, and phenyl groups attached to an aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, making them highly reactive intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine typically involves the reaction of 4-nitrobenzyl bromide with phenylaziridine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atoms can be replaced by hydrogen atoms through reduction reactions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-Dihydroxy-3-(4-nitrophenyl)-1-phenylaziridine.
Reduction: Formation of 2,2-Dibromo-3-(4-aminophenyl)-1-phenylaziridine.
Substitution: Formation of 2,2-Dihydroxy-3-(4-nitrophenyl)-1-phenylaziridine.
Applications De Recherche Scientifique
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine involves its interaction with biological molecules through its reactive aziridine ring. The strained ring structure makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dibromo-3-(4-methylphenyl)-1-phenylaziridine
- 2,2-Dibromo-3-(4-chlorophenyl)-1-phenylaziridine
- 2,2-Dibromo-3-(4-fluorophenyl)-1-phenylaziridine
Uniqueness
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in chemical reactions compared to its analogs with different substituents on the phenyl ring. The nitro group also enhances its potential as a bioactive compound with diverse applications in research and industry.
Propriétés
Numéro CAS |
92884-94-1 |
|---|---|
Formule moléculaire |
C14H10Br2N2O2 |
Poids moléculaire |
398.05 g/mol |
Nom IUPAC |
2,2-dibromo-3-(4-nitrophenyl)-1-phenylaziridine |
InChI |
InChI=1S/C14H10Br2N2O2/c15-14(16)13(17(14)11-4-2-1-3-5-11)10-6-8-12(9-7-10)18(19)20/h1-9,13H |
Clé InChI |
PGARSZOIGSDTDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(C2(Br)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)

![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
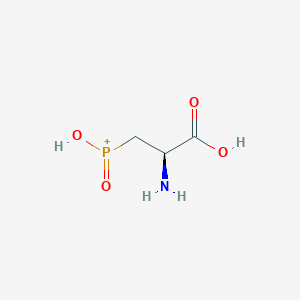



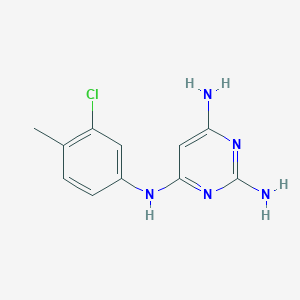
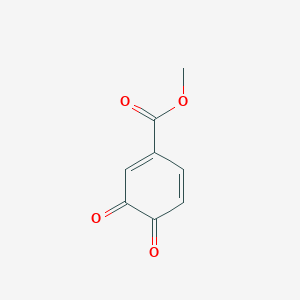
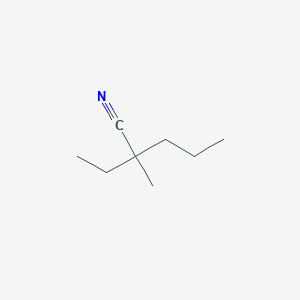
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
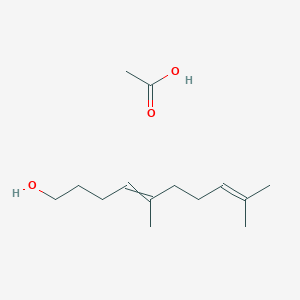

![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
